molecular formula C21H22ClN5O4S B12628464 6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12628464
M. Wt: 475.9 g/mol
InChI Key: IJBCCBYNORZLPQ-UHFFFAOYSA-N
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Description

6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

Molecular Formula

C21H22ClN5O4S

Molecular Weight

475.9 g/mol

IUPAC Name

6-chloro-N-[2-oxo-2-[(4-sulfamoylphenyl)methylamino]ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H22ClN5O4S/c22-14-3-6-18-17(9-14)16-7-8-27(12-19(16)26-18)21(29)25-11-20(28)24-10-13-1-4-15(5-2-13)32(23,30)31/h1-6,9,26H,7-8,10-12H2,(H,24,28)(H,25,29)(H2,23,30,31)

InChI Key

IJBCCBYNORZLPQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Sulfamoylation: The sulfamoylbenzyl group is attached via a nucleophilic substitution reaction, where the amine group reacts with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the beta-carboline core.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-carboline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the sulfamoylbenzyl group may inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar biological activities.

    Harmaline: Known for its psychoactive properties.

    Tetrahydro-beta-carboline: A reduced form of beta-carboline with different pharmacological effects.

Uniqueness

6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to the presence of the sulfamoylbenzyl group, which imparts additional biological activities and enhances its potential as a therapeutic agent.

Biological Activity

6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article focuses on the biological activity of the specified compound, synthesizing findings from various studies and presenting data that elucidate its pharmacological potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18ClN3O4S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, beta-carbolines often exhibit activity through:

  • Inhibition of Enzymes : Many beta-carboline derivatives act as inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases.
  • Receptor Modulation : They may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Induction of Apoptosis : Some studies have shown that beta-carbolines can induce apoptosis in cancer cells through oxidative stress mechanisms.

Antitumor Activity

Research has demonstrated that beta-carboline derivatives possess significant antitumor properties. For instance, a study evaluated the cytotoxic effects of various beta-carboline compounds against human tumor cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)Mechanism
6-chloro-N-{...}HCT116 (p53 +/+)6.5Induces apoptosis
6-chloro-N-{...}PC-39.86ROS accumulation

These results indicate that the compound can effectively inhibit tumor cell proliferation and induce cell death through multiple mechanisms.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It has shown activity against various bacterial strains, including vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
VRE13.80 - 55.20

This suggests that the compound may be useful in treating infections caused by resistant bacteria.

Study on Neuroprotective Effects

A recent investigation into the neuroprotective effects of beta-carbolines highlighted their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound was found to selectively inhibit BuChE with an IC50 value ranging from 1.0 to 18.8 µM, indicating its potential use in treating Alzheimer's disease.

Study on Leishmaniasis

Another study focused on the anti-leishmanial activity of beta-carbolines against Leishmania amazonensis. The results showed that the compound induced oxidative stress in intracellular amastigotes, leading to significant morphological alterations and cell death.

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